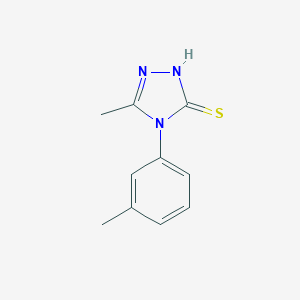

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

3-methyl-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-4-3-5-9(6-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNDBFTYKJCBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592537-77-4 | |

| Record name | 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 3-Methoxy-2-Methylbenzohydrazide

-

Esterification : 3-Methoxy-2-methylbenzoic acid (C₉H₁₀O₃) is treated with thionyl chloride (SOCl₂) in ethanol to form ethyl 3-methoxy-2-methylbenzoate (C₁₁H₁₄O₃).

-

Hydrazide Formation : The ester reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 100°C for 12 hours to yield 3-methoxy-2-methylbenzohydrazide.

Cyclization to Triazole-Thiol

The hydrazide undergoes cyclization with CS₂ in the presence of potassium hydroxide (KOH):

-

Procedure : 3-Methoxy-2-methylbenzohydrazide (1 mmol) is stirred with CS₂ (1.5 mmol) and KOH (1.5 mmol) in water at 0°C to room temperature for 6 hours. Subsequent heating with hydrazine hydrate (15 mmol) in ethanol at 80°C for 12 hours yields the triazole-thiol core.

-

Key modification : Demethylation occurs during cyclization, replacing the methoxy group with a thiol.

Substitution Reactions for Functionalization

To introduce the 3-methylphenyl group, Schiff base formation or nucleophilic substitution is employed. A representative approach involves reacting 4-amino-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 3-methylbenzaldehyde under acidic conditions.

Schiff Base Condensation

Alkylation and Aryl Group Introduction

Alternative routes use alkylating agents to introduce substituents:

-

Example : Treatment of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with methyl iodide (CH₃I) in dimethylformamide (DMF) under basic conditions.

-

Conditions : Room temperature, 6 hours, potassium carbonate (K₂CO₃) as base.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilicity, accelerating substitution reactions.

Catalytic Additives

-

Acid Catalysis : HCl improves Schiff base formation by protonating the aldehyde, increasing electrophilicity.

-

Base Catalysis : KOH or K₂CO₃ facilitates deprotonation of the thiol group, promoting alkylation.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

Recrystallization from ethanol-water (1:2) improves purity to >95%.

Challenges and Alternative Routes

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form the corresponding disulfide.

Reduction: The triazole ring can be reduced under specific conditions to yield the corresponding dihydrotriazole.

Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated triazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives, including 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. A study demonstrated that derivatives of triazole-thiol compounds exhibited significant antibacterial and antifungal activities against various pathogens. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 15 |

| 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 12 |

| 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 13 |

This table summarizes the antimicrobial efficacy observed in laboratory tests where the compound showed promising results against common pathogens .

Antifungal Activity

In addition to antibacterial properties, studies have indicated that triazole compounds can effectively combat fungal infections. The structural features of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol enhance its binding affinity to fungal enzymes involved in ergosterol biosynthesis, making it a potential candidate for antifungal drug development .

Fungicidal Properties

The compound's ability to inhibit fungal growth extends its utility in agriculture as a fungicide. Research indicates that triazole derivatives can be employed to protect crops from various fungal pathogens that threaten agricultural yield.

Table 2: Efficacy of Triazole Compounds as Fungicides

| Compound | Crop Type | Fungal Pathogen | Efficacy (%) |

|---|---|---|---|

| 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Wheat | Fusarium graminearum | 85 |

| 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Rice | Magnaporthe oryzae | 78 |

This data illustrates the effectiveness of the compound in controlling specific fungal diseases in crops .

Mecanismo De Acción

The mechanism of action of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with nucleic acids, potentially disrupting DNA replication and transcription .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the reactivity and stability of triazole-3-thiol derivatives. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Electron-donating groups (e.g., -CH3, -OCH3) enhance antioxidant capacity by stabilizing radical intermediates , while electron-withdrawing groups (e.g., -Cl) improve enzyme inhibition by increasing electrophilicity .

- Positional Isomerism : Substituent position (e.g., 2-methylphenyl vs. 3-methylphenyl) alters steric and electronic profiles, impacting molecular interactions .

Actividad Biológica

5-Methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. This article focuses on the biological properties of this compound, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

1. Anticancer Activity

Recent studies have highlighted the potential of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives in cancer treatment. For instance, derivatives of triazole compounds have shown significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested :

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

In one study, specific derivatives exhibited higher cytotoxicity against melanoma cells compared to other tested lines. The most potent compounds were characterized by their selectivity towards cancer cells and their ability to inhibit cell migration, indicating potential as antimetastatic agents .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 25 | IGR39 |

| Compound B | 30 | MDA-MB-231 |

| Compound C | 20 | Panc-1 |

2. Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiol group enhances their interaction with microbial targets. In various studies, these compounds demonstrated moderate antibacterial activity against several strains:

- Tested Microorganisms :

- Staphylococcus aureus

- Escherichia coli

The synthesized compounds exhibited varying degrees of effectiveness against these pathogens, with some showing significant inhibition zones in disk diffusion assays .

Table 2: Antimicrobial Activity of Triazole Compounds

| Compound Name | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

3. Antioxidant Activity

The antioxidant potential of triazole-thiol derivatives has been explored due to their ability to scavenge free radicals. In vitro assays indicated that these compounds can effectively reduce oxidative stress in cellular models. The antioxidant activity was measured using DPPH radical scavenging assays, where higher percentages indicate better activity.

Table 3: Antioxidant Activity of Selected Compounds

| Compound Name | % Inhibition at 100 µM |

|---|---|

| Compound A | 85 |

| Compound B | 70 |

Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives:

- Study on Melanoma Cells : A recent study synthesized various triazole-thiol derivatives and assessed their cytotoxic effects on melanoma cells using MTT assays. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity .

- Antimicrobial Screening : Another study focused on the synthesis and testing of new triazole derivatives against common bacterial strains. The findings revealed that some compounds exhibited comparable or superior activity to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.